molecular formula C13H14N4O2 B11859986 tert-Butyl 6-(cyanoamino)-1H-indazole-1-carboxylate CAS No. 401510-60-9

tert-Butyl 6-(cyanoamino)-1H-indazole-1-carboxylate

Cat. No.: B11859986
CAS No.: 401510-60-9
M. Wt: 258.28 g/mol
InChI Key: IZJIWRSTFIAAPI-UHFFFAOYSA-N
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Description

tert-Butyl 6-(cyanoamino)-1H-indazole-1-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(cyanoamino)-1H-indazole-1-carboxylate typically involves the reaction of 6-amino-1H-indazole with tert-butyl chloroformate and cyanogen bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(cyanoamino)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Substitution reactions may require reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

tert-Butyl 6-(cyanoamino)-1H-indazole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(cyanoamino)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the indazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-amino-1H-indazole-1-carboxylate
  • tert-Butyl 6-(methylamino)-1H-indazole-1-carboxylate
  • tert-Butyl 6-(ethylamino)-1H-indazole-1-carboxylate

Uniqueness

tert-Butyl 6-(cyanoamino)-1H-indazole-1-carboxylate is unique due to the presence of the cyano group, which can significantly influence its reactivity and biological activity. The tert-butyl group also provides steric hindrance, which can affect the compound’s stability and interactions with other molecules.

Properties

CAS No.

401510-60-9

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

tert-butyl 6-(cyanoamino)indazole-1-carboxylate

InChI

InChI=1S/C13H14N4O2/c1-13(2,3)19-12(18)17-11-6-10(15-8-14)5-4-9(11)7-16-17/h4-7,15H,1-3H3

InChI Key

IZJIWRSTFIAAPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)NC#N)C=N1

Origin of Product

United States

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